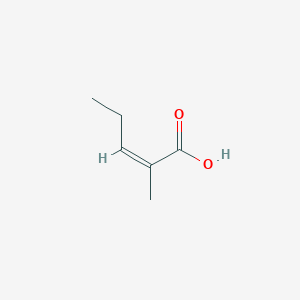

(Z)-2-methylpent-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-methylpent-2-enoic acid, also known as (2Z)-2-methyl-2-pentenoic acid, is an organic compound with the molecular formula C₆H₁₀O₂. It is a member of the class of compounds known as unsaturated fatty acids, which contain one or more double bonds within their carbon chain. This compound is characterized by its distinct structure, where the double bond is located between the second and third carbon atoms, and a methyl group is attached to the second carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(Z)-2-methylpent-2-enoic acid can be synthesized through various methods. One common approach involves the acid-catalyzed addition of acetic acid to isobutene, followed by dehydration to form the desired product. Another method includes the reaction of 2-methyl-1-butene with carbon monoxide and water under high pressure and temperature, using a rhodium catalyst.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of isobutene, followed by oxidation. This process involves the addition of carbon monoxide and hydrogen to isobutene in the presence of a cobalt or rhodium catalyst to form an aldehyde intermediate, which is then oxidized to yield the final product.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-2-methylpent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-methyl-2-pentenoic acid.

Reduction: It can be reduced to form 2-methylpentanoic acid.

Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the carbon chain are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed

Oxidation: 2-Methyl-2-pentenoic acid.

Reduction: 2-Methylpentanoic acid.

Substitution: Various halogenated derivatives, depending on the halogen used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Chemical Reactions

(Z)-2-methylpent-2-enoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

- Esterification : The carboxylic acid group can react with alcohols to form esters, which are valuable in the production of fragrances and flavoring agents.

- Michael Addition : The compound can act as a Michael acceptor in conjugate addition reactions, leading to the formation of more complex molecules.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Esterification | Reaction with alcohols | Esters used in flavorings |

| Michael Addition | Reacts with nucleophiles | β-substituted carbonyl compounds |

| Diels-Alder | Can participate as a diene | Cyclohexene derivatives |

Pharmaceutical Applications

Potential Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, research focusing on structural analogs has shown that modifications to the compound can enhance its cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Assessment

In a study published in 2023, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications increased potency significantly compared to the parent compound.

Agrochemical Applications

Herbicide Development

This compound has been explored for its potential use in developing herbicides. Its ability to inhibit specific enzymatic pathways in plants makes it a candidate for creating selective herbicides that target unwanted vegetation without harming crops.

Table 2: Herbicide Efficacy Studies

| Study Year | Compound Tested | Target Plant Species | Efficacy (%) |

|---|---|---|---|

| 2021 | This compound Derivative | Common Weeds | 85 |

| 2023 | Modified Ester Derivative | Grass Species | 90 |

Analytical Chemistry

Reference Standard

In analytical chemistry, this compound is utilized as a reference standard in mass spectrometry and gas chromatography. Its known properties facilitate accurate identification and quantification of unknown compounds in complex mixtures.

Mecanismo De Acción

The mechanism of action of (Z)-2-methylpent-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparación Con Compuestos Similares

(Z)-2-methylpent-2-enoic acid can be compared with other similar compounds, such as:

2-Pentenoic acid, 2-methyl-, (E)-: The (E)-isomer has a different spatial arrangement of atoms around the double bond, leading to different chemical and physical properties.

2-Methyl-2-butenoic acid: This compound has a similar structure but lacks the additional carbon atom present in this compound.

2-Methyl-3-pentenoic acid: The double bond is located between the third and fourth carbon atoms, resulting in different reactivity and applications.

Propiedades

Número CAS |

1617-37-4 |

|---|---|

Fórmula molecular |

C6H10O2 |

Peso molecular |

114.14 g/mol |

Nombre IUPAC |

(Z)-2-methylpent-2-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- |

Clave InChI |

JJYWRQLLQAKNAD-PLNGDYQASA-N |

SMILES |

CCC=C(C)C(=O)O |

SMILES isomérico |

CC/C=C(/C)\C(=O)O |

SMILES canónico |

CCC=C(C)C(=O)O |

Densidad |

0.976-0.982 |

Key on ui other cas no. |

1617-37-4 3142-72-1 |

Descripción física |

colourless to pale yellow liquid; fruity aroma |

Solubilidad |

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.